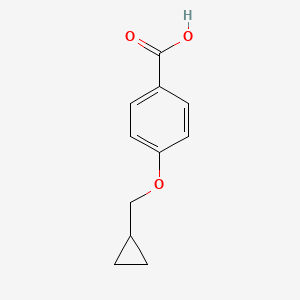

4-(Cyclopropylmethoxy)benzoic acid

Overview

Description

“4-(Cyclopropylmethoxy)benzoic acid” is a biochemical used for proteomics research . Its molecular formula is C11H12O3 and it has a molecular weight of 192.21 .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H12O3 . This indicates that it contains 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, carboxylic acids like benzoic acid can undergo a variety of reactions, including esterification and nucleophilic acyl substitution .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 192.21 . Unfortunately, specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved resources.

Scientific Research Applications

Application in Drug Delivery Systems

Benzoic acid derivatives, including molecules similar to 4-(Cyclopropylmethoxy)benzoic acid, have demonstrated potential in drug delivery applications. A study investigating the complex formation between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid, a benzoic acid derivative, has shown promising results. This complex was characterized in both aqueous environments and solid-state forms, using techniques like UV–Vis, FT-IR, NMR, TGA, and powder XRD, highlighting the potential of benzoic acid derivatives in drug delivery systems (Dikmen, 2021).

Luminescent Properties in Coordination Compounds

Benzoic acid derivatives have been employed as ligands in the synthesis of lanthanide coordination compounds, influencing their photophysical properties. Research has shown that the introduction of electron-releasing or electron-withdrawing groups on benzoic acid derivatives significantly affects the luminescence of these compounds. This finding is particularly relevant in the development of materials with specific optical properties (Sivakumar et al., 2010).

Use in Organic Chemistry Reactions

In the realm of organic chemistry, 4-(Diphenylphosphino)benzoic acid, a benzoic acid derivative, has been used effectively in the Mitsunobu reaction. This bifunctional reagent serves as both a reductant and a pronucleophile, facilitating the inversion of a secondary alcohol to yield an ester with a phosphine oxide group. This showcases the versatility of benzoic acid derivatives in facilitating complex organic reactions (Muramoto et al., 2013).

Influence in Liquid Crystal Formation

Benzoic acid derivatives play a significant role in the formation of liquid crystalline complexes. Research has demonstrated that supramolecular liquid crystalline complexes formed by hydrogen bond formation between rod-like benzoate derivatives exhibit enantiotropic nematic phases over a broad temperature range. This is crucial for the development of materials with specific liquid crystalline properties (Alaasar & Tschierske, 2019).

Photovoltaic Applications

In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), benzoic acid derivatives have been explored as organic sensitizers. A study using 4-(Cyanomethyl)benzoic acid as an acceptor group in DSSCs demonstrated improved photovoltaic performance. This highlights the potential of benzoic acid derivatives in enhancing the efficiency of solar energy conversion (Gupta et al., 2015).

Safety and Hazards

While specific safety and hazard information for “4-(Cyclopropylmethoxy)benzoic acid” is not available, general safety measures for handling chemicals include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

Mechanism of Action

- TGF-β1 induces epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells, leading to excessive extracellular matrix deposition in IPF .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

4-(cyclopropylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWIDAVJFWSASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

355391-05-8 | |

| Record name | 4-(cyclopropylmethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B1647532.png)

![[(2R,3R,4S,5R)-6-Pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B1647543.png)

![1,3,8-Triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1647559.png)